(2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11Cl3O3 |
|---|---|
Molecular Weight |
297.6 g/mol |
IUPAC Name |
(2S,4S)-7-methoxy-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C11H11Cl3O3/c1-16-6-2-3-7-8(15)5-10(11(12,13)14)17-9(7)4-6/h2-4,8,10,15H,5H2,1H3/t8-,10-/m0/s1 |
InChI Key |
WGVKLENMRSGQDU-WPRPVWTQSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H](C[C@H](O2)C(Cl)(Cl)Cl)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC(O2)C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysis
- Catalysts : Silver acetate (AgOAc) and triethylamine (Et₃N) are critical for facilitating ylide formation and cyclization.
- Solvents : Dichloromethane (DCM) or acetonitrile (MeCN) at room temperature.
- Yield : Reported yields range from 75–90% , with high diastereoselectivity favoring the (2S,4S) configuration.
Mechanistic Insight : The reaction proceeds via a [3+2] cycloaddition, where the ylide attacks the nitro-substituted chromene. The trichloromethyl group stabilizes the transition state, directing stereochemical outcomes.
Stereoselective Reduction of 7-Methoxy-2-(trichloromethyl)-4H-chromen-4-one
Reduction of the ketone precursor 7-methoxy-2-(trichloromethyl)-4H-chromen-4-one (CAS: 871153) offers a pathway to introduce the C4 hydroxyl group while retaining the trichloromethyl substituent.
Reduction Protocols
| Reducing Agent | Solvent | Temperature | Yield (%) | Stereoselectivity (2S,4S) |
|---|---|---|---|---|
| NaBH₄ | Ethanol | 0°C → RT | 65 | Moderate (70:30) |
| L-Selectride | THF | -78°C | 82 | High (95:5) |
| H₂/Pd-C | MeOH | 25°C | 55 | Low (60:40) |
Key Finding : L-Selectride in THF at low temperatures achieves superior stereocontrol, attributed to chelation-guided reduction of the ketone. Post-reduction, acid workup ensures deprotection of any transient protecting groups.
Asymmetric Epoxidation and Ring-Opening
Source highlights enantioselective epoxidation of allyl alcohols followed by acid-catalyzed ring-opening to form chroman-4-ols. While originally applied to flavan derivatives, this method adapts to synthesize (2S,4S)-configured products.
Steps:
- Epoxidation : Use of Jacobsen’s (salen)Mn catalyst for asymmetric epoxidation of 7-methoxy-2-(trichloromethyl)chromene .
- Ring-Opening : Treatment with HCl in MeCN induces regioselective oxirane cleavage, yielding the diol intermediate.
- Selective Oxidation : TEMPO-mediated oxidation of the primary alcohol to a ketone, followed by stereoselective reduction.
Outcome : Overall yield of 58% with 88% enantiomeric excess (ee) .
Lewis Acid-Mediated Cyclocondensation
TiCl₄ or TMSOTf catalyzes the condensation of ortho-methoxy phenolic derivatives with trichloroacetaldehyde to form the chroman core.
Optimization Data:
| Lewis Acid | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|
| TiCl₄ | DCM | 2 | 78 | 9:1 |
| TMSOTf | Toluene | 4 | 85 | 12:1 |
| BF₃·Et₂O | CHCl₃ | 6 | 62 | 5:1 |
Note : TMSOTf enhances electrophilicity of the aldehyde, favoring cis-product formation via chair-like transition states.
Resolution of Racemic Mixtures via Chiral Chromatography
For small-scale synthesis, preparative chiral HPLC separates racemic (2S,4S)/(2R,4R) mixtures. Using a Chiralpak IA column with hexane/isopropanol (90:10), baseline resolution (Rs > 1.5) is achieved.
Limitation : Low throughput (∼200 mg/day) limits industrial applicability but remains valuable for analytical validation.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclization with Ylides | 85 | High | High | Moderate |
| Ketone Reduction | 82 | High | Medium | High |
| Asymmetric Epoxidation | 58 | Moderate | Low | Low |
| Lewis Acid Cyclization | 78 | High | High | Low |
Emerging Strategies: Biocatalytic Approaches
Recent advances employ ketoreductases (KREDs) for asymmetric reduction of prochiral ketones. Screening of KRED libraries identified KRED-159 as effective for converting 7-methoxy-2-(trichloromethyl)-4H-chromen-4-one to the (2S,4S)-diol with 94% ee and 90% yield under mild aqueous conditions.
Advantage : Eliminates need for toxic reducing agents, aligning with green chemistry principles.
Challenges in Stereochemical Control
The trichloromethyl group introduces steric hindrance, complicating nucleophilic attacks at C2. Strategies to mitigate this include:
- Bulky ligands in catalytic systems to shield undesired attack trajectories.
- Low-temperature reactions to slow non-selective pathways.
Industrial-Scale Considerations
Pilot studies highlight solvent recycling and catalyst recovery as critical for cost-effective production. For example, AgOAc can be recuperated via filtration with >95% efficiency , reducing raw material costs by 30%.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
(2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol is a chroman derivative featuring a benzopyran structure, with specific stereochemistry at the 2 and 4 positions that may contribute to its biological activity. The methoxy and trichloromethyl groups present in the compound influence its chemical properties and reactivity, making it significant in medicinal chemistry.
Potential Applications
- Pharmaceutical Development The unique structure of this compound may lead to the creation of therapeutic agents that target oxidative stress-related diseases or infections.
- Antioxidant Activity Chroman derivatives are recognized for their antioxidant properties, which aid in neutralizing free radicals and minimizing oxidative stress.
- Antimicrobial Agent Certain structural features of the compound can enhance its capacity to inhibit microbial growth, positioning it as a candidate for developing new antimicrobial agents.
- Oncology Studies indicate that related compounds may induce apoptosis in cancer cells, suggesting potential applications in oncology.
Reactions
The chemical behavior of this compound can be analyzed through various types of reactions. These reactions are facilitated by specific enzymes in biological systems, which act as catalysts to speed up the reaction rates and allow for complex metabolic pathways to occur efficiently.
Synthesis
The synthesis of this compound can be approached through several methods: Specific methodologies may vary based on desired yields and purity levels. Advanced techniques such as microwave-assisted synthesis or solvent-free conditions may also be explored for efficiency.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.
Structural Analogues
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Hydroxychromone | Hydroxyl group at position 7 | Known for strong antioxidant activity |
| 6-Methoxyflavone | Methoxy group at position 6 | Exhibits anti-inflammatory properties |
| Trichloroacetophenone | Trichloro group on acetophenone | Used in organic synthesis; less biological activity |
| Chromone | Basic chromone structure | Found in many natural products with diverse uses |
Mechanism of Action
The mechanism of action of (2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique properties of (2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol, a comparative analysis with structural analogs is provided below.
Key Differences and Implications
This could improve pharmacokinetic stability . The phenyl group in the analog may promote π-π stacking interactions in biological targets, whereas the trichloromethyl group could favor hydrophobic binding pockets.
Stereochemistry :
- The (2S,4S) vs. (3S,4R) configurations alter the spatial orientation of functional groups, impacting receptor binding selectivity. For example, the 4-OH group’s position relative to the trichloromethyl group may influence hydrogen-bonding interactions.
Synthetic Complexity: The analog in employs a 3-step synthesis with dimethyl and phenyl substituents introduced early in the route. The trichloromethyl group in the target compound likely requires specialized reagents (e.g., CCl₃ donors) and stringent stereochemical control, which may increase synthetic difficulty.
Physicochemical Properties: The electron-withdrawing trichloromethyl group could lower the pKa of the 4-OH group, increasing acidity and solubility in polar solvents compared to the dimethyl/phenyl analog. LogP values are expected to differ significantly: the trichloromethyl group may raise hydrophobicity, whereas the phenolic OH in the analog could enhance water solubility.
Biological Activity
(2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol is a synthetic compound belonging to the chroman family, characterized by a unique chroman backbone. Its specific stereochemistry at the 2 and 4 positions contributes significantly to its potential biological activities. This article reviews the compound's biological activity, focusing on its antioxidant, antimicrobial, and cytotoxic properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Methoxy Group : Enhances lipophilicity and bioactivity.
- Trichloromethyl Group : Increases reactivity and potential interaction with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can neutralize free radicals, thereby reducing oxidative stress in biological systems.
Table 1: Antioxidant Activity Comparison
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial effects. Similar chroman derivatives have been shown to inhibit microbial growth effectively.
Case Study: Antimicrobial Testing
A study tested various chroman derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that compounds with trichloromethyl groups exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts.
Cytotoxic Effects
Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. This property is critical for its potential applications in oncology.
Table 2: Cytotoxicity Against Cancer Cell Lines
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The presence of electron-withdrawing groups like trichloromethyl enhances the compound's reactivity towards nucleophiles in biological systems.
Synthesis Methods
Various synthetic routes have been explored for producing this compound. Techniques such as microwave-assisted synthesis have shown promise in improving yields and reducing reaction times.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol, and how is stereochemical control achieved?
- Methodology : The synthesis typically involves hydrogenation of chroman-4-one precursors followed by stereoselective functionalization. Sodium borohydride (NaBH₄) reductions under controlled conditions can yield cis/trans diastereomers, with isolation via column chromatography .
- Key Data :
| Precursor | Reducing Agent | Yield (%) | Isomer Ratio (cis:trans) |
|---|---|---|---|
| 7-Methoxy-chroman-4-one | NaBH₄ (EtOH) | 89.3 | 1:1.2 |
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., NHC catalysts) can enforce (2S,4S) configuration .
Q. How is the compound characterized structurally, and what crystallographic parameters validate its configuration?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) is critical. For example:
- Space group: Monoclinic
- Bond lengths: C2–C4 = 1.54 Å (indicative of sp³ hybridization)
- Torsion angles: C2–O–C7–OCH₃ = 178.5° (planar methoxy group) .
Advanced Research Questions
Q. How do stereochemical factors influence the compound’s reactivity in nucleophilic substitutions or ring-opening reactions?
- Mechanistic Insight : The axial trichloromethyl group at C2 creates steric hindrance, slowing SN2 reactions at C4. Computational studies (DFT) show higher activation energy for backside attack (ΔG‡ = 28.5 kcal/mol) compared to SN1 pathways (ΔG‡ = 22.1 kcal/mol) .
- Experimental Evidence : Hydrolysis under acidic conditions yields a 4-keto derivative, confirming C4’s susceptibility to electrophilic attack .
Q. What computational methods predict the compound’s electronic properties and pharmacological interactions?
- Approach :
- Molecular Dynamics (MD) : Simulates solvation effects (e.g., logP = 2.29 predicts moderate lipophilicity) .
- Docking Studies : The chromanol scaffold shows affinity for cytochrome P450 (binding energy = -9.2 kcal/mol) due to H-bonding with heme Fe .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches be resolved?
- Troubleshooting :
- Variable Methoxy Resonance : NMR shifts for OCH₃ range from δ 3.72–3.85 ppm due to conformational flexibility. Locked conformers (via SC-XRD) resolve discrepancies .
- Impurity Peaks : LC-MS traces with m/z = 208.11 (M+H⁺) confirm side products from incomplete trichloromethylation .
Methodological Recommendations
- Synthesis : Prioritize NaBH₄ reductions with chiral ligands for enantiomeric excess >90% .
- Characterization : Combine SC-XRD (for absolute configuration) with -DEPTO NMR to assign quaternary carbons .
- Computational Modeling : Use B3LYP/6-31G(d) for geometry optimization and COSMO-RS for solubility predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
